molecular formula C12H18FN3 B1491110 6-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine CAS No. 2090279-15-3

6-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine

Cat. No.: B1491110
CAS No.: 2090279-15-3
M. Wt: 223.29 g/mol
InChI Key: UGCFATREXGGYNN-UHFFFAOYSA-N
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Description

6-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine (CAS: 2090279-15-3) is a pyridine derivative featuring a substituted piperidine ring. The molecule consists of a pyridin-3-amine scaffold linked to a 4-(fluoromethyl)-4-methylpiperidine moiety. The fluoromethyl group introduces electronegativity and lipophilicity, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs.

Properties

IUPAC Name

6-[4-(fluoromethyl)-4-methylpiperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-12(9-13)4-6-16(7-5-12)11-3-2-10(14)8-15-11/h2-3,8H,4-7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCFATREXGGYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC=C(C=C2)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The table below compares key structural and physicochemical properties of 6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance
This compound 2090279-15-3 C₁₁H₁₅FN₃ ~223.26 Fluoromethyl, methyl (piperidine) Research chemical (no reported bioactivity)
6-(4-Methylpiperidin-1-yl)pyridin-3-amine 1431964-35-0 C₁₁H₁₇N₃ 191.28 Methyl (piperidine) Intermediate for kinase inhibitors
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine 295349-69-8 C₁₁H₁₈N₄ 206.29 Ethylpiperazine Antiparasitic candidate (CYP51 inhibition)
4-Chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine 1026764-48-6 C₁₈H₁₇Cl₃N₆ 423.73 Chlorophenylpyrazole, pyrimidinamine Antifungal/antiparasitic applications

Key Observations :

  • Fluorine Impact: The fluoromethyl group in the target compound increases electronegativity and may enhance metabolic stability compared to the non-fluorinated 6-(4-methylpiperidin-1-yl)pyridin-3-amine .
  • Piperazine vs. Piperidine : Replacing piperidine with ethylpiperazine (as in 6-(4-ethylpiperazin-1-yl)pyridin-3-amine) introduces an additional nitrogen, altering basicity and solubility .
Pharmacological Activity
  • CYP51 Inhibition: Pyridine derivatives like UDO and UDD (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine exhibit potent anti-Trypanosoma cruzi activity via CYP51 inhibition .
  • Antifungal Potential: The chlorophenylpyrazole analog (CAS: 1026764-48-6) demonstrates broad-spectrum activity, suggesting that halogenation and heterocyclic substitution are critical for efficacy .

Physicochemical and Commercial Considerations

Lipophilicity and Solubility
  • Hydrogen Bonding: The pyridin-3-amine group provides H-bond donor/acceptor capacity, critical for target interactions.
Commercial Availability
  • Analogs like 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride are more accessible, with suppliers such as BOC Sciences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine
Reactant of Route 2
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6-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine

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